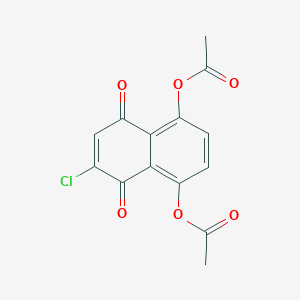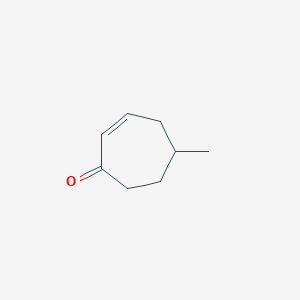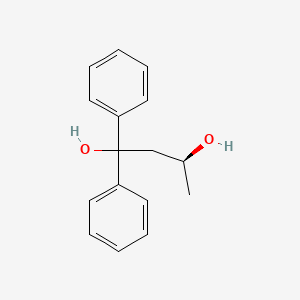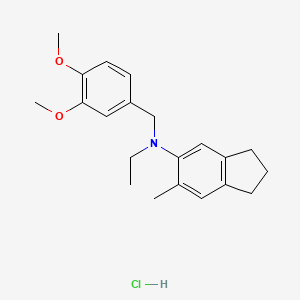
N,N'-dimethyl-N,N'-di(tetradecyl)hexane-1,6-diamine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its long alkyl chains and the presence of both amine and oxide functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide typically involves the reaction of N,N’-dimethylhexane-1,6-diamine with tetradecyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide to form the desired diamine oxide.
Industrial Production Methods
In an industrial setting, the production of N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities and obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its corresponding amine form.
Substitution: The long alkyl chains can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction will revert the compound to its amine form.
Aplicaciones Científicas De Investigación
N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of surfactants, detergents, and other industrial products.
Mecanismo De Acción
The mechanism of action of N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide involves its interaction with molecular targets through its amine and oxide functional groups. These interactions can lead to various biological and chemical effects, depending on the specific application. The long alkyl chains also play a role in its mechanism of action by affecting its solubility and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-dimethylhexane-1,6-diamine: A precursor in the synthesis of N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide.
N,N,N’,N’-tetramethyl-1,6-hexanediamine: Another related compound with similar structural features but different functional groups.
N,N’-dimethyl-N,N’-di(methacryloxy ethyl)-1,6-hexanediamine: A monomer used in dental resins and other applications.
Uniqueness
N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide is unique due to its long alkyl chains and the presence of both amine and oxide functional groups. These features give it distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
71182-06-4 |
|---|---|
Fórmula molecular |
C36H76N2O2 |
Peso molecular |
569.0 g/mol |
Nombre IUPAC |
N,N'-dimethyl-N,N'-di(tetradecyl)hexane-1,6-diamine oxide |
InChI |
InChI=1S/C36H76N2O2/c1-5-7-9-11-13-15-17-19-21-23-25-29-33-37(3,39)35-31-27-28-32-36-38(4,40)34-30-26-24-22-20-18-16-14-12-10-8-6-2/h5-36H2,1-4H3 |
Clave InChI |
KSQCFONMVAHXRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC[N+](C)(CCCCCC[N+](C)(CCCCCCCCCCCCCC)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)




![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)

![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)



